Dap-tmb

Description

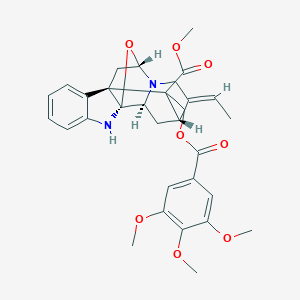

Structure

3D Structure

Properties

CAS No. |

102358-22-5 |

|---|---|

Molecular Formula |

C31H34N2O8 |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

methyl (1R,9S,11S,14E,15S,17S)-14-ethylidene-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C31H34N2O8/c1-6-17-15-33-24-13-20(17)29(28(35)39-5,16-40-27(34)18-11-22(36-2)26(38-4)23(12-18)37-3)30-14-25(33)41-31(24,30)32-21-10-8-7-9-19(21)30/h6-12,20,24-25,32H,13-16H2,1-5H3/b17-6-/t20-,24-,25-,29?,30-,31-/m0/s1 |

InChI Key |

CLCDMQIWPVOTMQ-OTIPNRPASA-N |

SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |

Synonyms |

DAP-TMB deacetylpicraline 3,4,5-trimethoxybenzoate |

Origin of Product |

United States |

Theoretical Foundations and Mechanistic Elucidation of Dap Tmb Interactions

Principles of Molecular Recognition and Supramolecular Assembly in Dap-tmb Systems

In "this compound" systems, Daptomycin (B549167) serves as a biological template and stabilizer for the synthesis of noble metal nanoparticles, such as palladium (Dap-Pdn NPs) or silver (Dap-AgNPs) researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com. This process involves the supramolecular assembly of Daptomycin molecules around the metal precursors during nanoparticle formation, leading to the creation of well-dispersed and stable nanoparticles researchgate.netresearchgate.net. The zwitterionic nature of Daptomycin is believed to contribute to its efficacy as a stabilizing agent researchgate.net.

Once formed, these Daptomycin-stabilized nanoparticles act as nanozymes, mimicking the activity of natural enzymes. In this context, the molecular recognition occurs between these nanoparticles and the substrates, TMB and hydrogen peroxide (H₂O₂), facilitating their catalytic conversion researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com.

Spectroscopic and Computational Modeling of Electron Transfer Processes within this compound Architectures

The catalytic activity of Daptomycin-stabilized nanoparticles is primarily investigated through their ability to facilitate electron transfer processes, particularly the oxidation of TMB.

Dap-Pdn NPs and Dap-AgNPs demonstrate significant peroxidase-like activity, effectively catalyzing the colorimetric oxidation of TMB in the presence of H₂O₂ researchgate.netresearchgate.netnih.govresearchgate.netmdpi.com. The oxidation of TMB typically proceeds through sequential one-electron transfer steps. The initial one-electron oxidation yields a blue-colored radical cation, which forms a charge transfer complex (CTC) with unoxidized TMB, exhibiting a characteristic absorption peak at approximately 652 nm or 650 nm nih.govescholarship.orgmdpi.com. Further oxidation, involving a second electron transfer, leads to the formation of a yellow-colored diimine product, which absorbs strongly at 450 nm, especially upon acidification nih.govescholarship.orgmdpi.com.

Fluorescence spectroscopy studies have revealed that Dap-Pdn NPs catalyze the generation of hydroxyl radicals (·OH) from H₂O₂, which are crucial reactive oxygen species (ROS) driving the TMB oxidation researchgate.netresearchgate.net. The catalytic kinetics of these Daptomycin-stabilized nanoparticles often adhere to the Michaelis-Menten enzyme kinetics model, indicating their efficient enzyme-mimicking behavior researchgate.netnih.govresearchgate.net.

While specific Michaelis-Menten kinetic parameters (K_m and V_max) for Daptomycin-stabilized palladium nanoparticles are generally reported to follow the Michaelis-Menten equation researchgate.netnih.govresearchgate.net, detailed values for Dap-Pdn NPs with TMB were not explicitly provided in the search results. However, similar nanozyme systems have reported such parameters. For instance, a heparin-capped Pd nanozyme showed K_m values of 0.036 mM for TMB and 78 mM for H₂O₂ researchgate.net.

Table 1: General Kinetic Parameters for Peroxidase-Like Nanozyme-Catalyzed TMB Oxidation

| Nanozyme Type (Example) | Substrate | K_m (mM) | V_max (Ms⁻¹) | Reference |

| Heparin-capped Pd nanozyme | TMB | 0.036 | Not specified | researchgate.net |

| Heparin-capped Pd nanozyme | H₂O₂ | 78 | Not specified | researchgate.net |

| Van-Pt₂ NPs | TMB | 1.256 | 66.138 x 10⁻⁸ | acs.org |

While quantum chemical calculations are valuable tools for elucidating reaction mechanisms, reactive intermediates, and transition states, direct information on such calculations specifically applied to the electron transfer processes within Daptomycin-stabilized nanoparticle-TMB systems was not found in the current literature. Research in this specific area would involve advanced computational methodologies to model the electronic structure and reaction pathways at the nanoparticle-substrate interface.

Analysis of One-Electron and Two-Electron Oxidation Pathways of Tetramethylbenzidine in the Presence of Daptomycin-Derived Species

Investigation of Interfacial Phenomena and Membrane Interactions in this compound Contexts

Daptomycin's antibacterial activity is critically dependent on calcium ions and its interaction with bacterial cell membranes, particularly with negatively charged phospholipids (B1166683) such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) mdpi.commdpi.comnih.govscispace.com. This interaction leads to rapid depolarization of the bacterial membrane, disrupting its integrity and subsequently inhibiting essential cellular processes like DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death mdpi.commdpi.com.

Molecular dynamics (MD) simulations have been extensively employed to investigate the complex interactions of Daptomycin and its analogs with lipid bilayer interfaces nih.gov. These simulations provide insights into the dynamic processes of membrane insertion, oligomerization of Daptomycin molecules within the membrane, and the potential formation of membrane pores or disruptions nih.gov. Such computational studies are instrumental in identifying the specific structural features and functional groups of Daptomycin that are critical for its membrane-modifying activity nih.gov.

Macromolecular crowding, which mimics the highly concentrated environment within living cells, can significantly impact biochemical reactions, including enzymatic activity and molecular diffusion nih.gov. In systems involving Daptomycin-stabilized nanoparticles as nanozymes, the presence of macromolecular crowding agents and cosolutes can influence their catalytic efficiency and the diffusion of substrates like TMB.

Studies on horseradish peroxidase (HRP), a natural enzyme mimicked by these nanoparticles, have shown that the reaction rates with TMB are highly sensitive to the presence of crowding agents such as polyethylene (B3416737) glycol (PEG) and dextran (B179266) nih.gov. For instance, increasing concentrations of PEG can lead to a substantial increase in the Michaelis constant (K_m) for TMB and a decrease in the maximum reaction rate (V_max), indicating reduced enzymatic activity nih.gov. Furthermore, the diffusion of TMB itself can be significantly hindered in crowded environments nih.gov. These findings suggest that the reactivity and diffusion of TMB within "this compound" nanozyme systems could be modulated by the cellular or in vitro environment's macromolecular crowding.

Synthetic Methodologies for Daptomycin Tetramethylbenzidine Dap Tmb Conjugates and Associated Architectures

Strategies for Covalent Coupling of Daptomycin (B549167) and Tetramethylbenzidine

Covalent coupling is a fundamental strategy for creating stable conjugates, enabling the synergistic combination of Daptomycin's biological properties with Tetramethylbenzidine's chromogenic or redox-active characteristics.

Peptide-Based Conjugation Approaches for Targeted Molecular Design

Daptomycin is a complex cyclic lipopeptide antibiotic, composed of 13 amino acids, with 10 arranged cyclically and three in an exocyclic tail, including unique non-proteinogenic amino acids like L-kynurenine and L-3-methylglutamic acid, and a decanoic acid moiety at its N-terminus. wikipedia.org This intricate structure provides multiple functional groups, including primary amino, carboxyl, and hydroxyl groups, which are amenable to chemical modification and conjugation. mdpi.com

Peptide-drug conjugates (PDCs) are a class of targeted therapeutics where a peptide component is covalently linked to a small molecule drug. nih.gov In the context of Daptomycin, this approach has been explored to enhance its efficacy or create new functionalities. For instance, daptomycin has been conjugated to polycationic peptides to improve its effectiveness against daptomycin-resistant bacterial strains. researchgate.net These conjugations often utilize heterobifunctional linkers, such as Sulfo-SMCC, to form stable thioether bonds. researchgate.net The conjugation typically occurs site-specifically, for example, by derivatizing the ornithine residue of daptomycin and then attaching the peptide via its C-terminal cysteine to the maleimide (B117702) moiety of the linker through a Michael addition. researchgate.net This targeted molecular design aims to impart new or improved properties to the daptomycin moiety, such as enhanced antibacterial activity or specific molecular recognition.

Exploration of Linker Chemistry for Direct Bioconjugation and Chemical Cross-linking

Bioconjugation, broadly defined as the covalent linkage between two molecules where at least one is a biomolecule, is central to forming Dap-tmb systems. ub.edu Linker chemistry plays a crucial role by providing the necessary functional handles for efficient and stable conjugation. nih.gov

Common reactive handles for functionalizing amine groups, which are present in Daptomycin, include N-hydroxysuccinimide (NHS) esters. nih.gov The EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) method is a widely adopted strategy for coupling antibiotics like daptomycin to proteins (e.g., Bovine Serum Albumin (BSA) and Human Chorionic Gonadotropin (HCH)) to generate bioconjugates, particularly for antibody development in immunoassay applications. nih.govresearchgate.net

Tetramethylbenzidine (TMB), typically used as a chromogenic substrate, possesses a chemical structure (CHN) that allows for various chemical modifications, including amine-based reactions. nih.govfishersci.cafishersci.ptnih.gov While direct covalent coupling of Daptomycin and TMB as a single conjugate is less commonly reported, the principles of bioconjugation using bifunctional linkers are applicable. For example, thiol-reactive maleimide is a common choice for conjugation to cysteine residues, and bio-orthogonal click chemistry, involving moieties like tetrazine and trans-cyclooctene, has also been successfully employed for daptomycin conjugation to surfaces. nih.govresearchgate.net These linker chemistries enable the formation of stable chemical cross-links, facilitating the integration of Daptomycin and TMB into functional systems.

Templated Synthesis of Nanomaterials Facilitated by Daptomycin for Tetramethylbenzidine Reactivity

Daptomycin's unique amphiphilic nature, characterized by both hydrophilic (amino, carboxyl, hydroxyl groups) and hydrophobic regions, enables it to self-assemble into micelles. mdpi.com These micelles can serve as effective stabilizing agents and soft templates for the controlled synthesis of various nanomaterials. mdpi.com

Biomineralization Techniques Utilizing Daptomycin as a Template for Catalytic Nanoparticle Formation

Daptomycin has been successfully employed in biomineralization processes to direct the formation of catalytic nanoparticles. For instance, daptomycin micelles have been utilized as both templates and reducing agents for the preparation of stable daptomycin-gold nanoflowers (Dap-AunNFs) under mild reaction conditions. nih.gov This templating effect influences the morphology and size of the resulting gold nanoparticles.

Similarly, daptomycin-biomineralized silver nanoparticles (Dap-AgNPs) have been synthesized by reducing silver nitrate (B79036) with sodium borohydride (B1222165) in the presence of daptomycin, which acts as both a stabilizer and a biomineralizer. mdpi.comnih.gov The interaction between daptomycin molecules and silver ions (Ag+) is crucial in this process, leading to the formation of stable nanoparticles with enhanced properties. mdpi.com

Furthermore, daptomycin has facilitated the synthesis of daptomycin-stabilized palladium nanoparticles (Dap-PdN NPs), where daptomycin serves as the biological template. researchgate.net These biomineralized nanoparticles exhibit catalytic activity, particularly peroxidase-like activity, which is relevant for the oxidation of TMB. researchgate.net The ability of daptomycin to guide the formation of these metal nanoparticles underscores its versatility as a bio-template in creating functional nanomaterials.

Surface Functionalization of Nanozymes with Daptomycin to Enhance Tetramethylbenzidine Oxidation

Nanozymes are nanomaterials that possess enzyme-like catalytic properties, often mimicking natural enzymes with advantages such as enhanced stability, durability, and tunability. nih.gov Many types of nanoparticles, including those formed through daptomycin-templated synthesis, exhibit peroxidase-like activity, catalyzing the oxidation of chromogenic substrates like TMB in the presence of hydrogen peroxide (HO). researchgate.netnih.govmdpi.comacs.org This catalytic reaction typically results in a color change from colorless TMB to a blue oxidized TMB (oxTMB). researchgate.netmdpi.comacs.org

Daptomycin can be used to functionalize the surface of pre-formed nanozymes, thereby enhancing their catalytic efficiency towards TMB oxidation. For example, magnetic daptomycin-functionalized FeO (Dap/FeO) nanoparticles have been developed. nih.gov These functionalized nanoparticles can selectively bind to bacteria like Listeria monocytogenes and, importantly, act as nanozymes to convert TMB to oxTMB via their peroxidase activity, enabling colorimetric detection. nih.gov

In the case of daptomycin-stabilized palladium nanoparticles (Dap-PdN NPs), their excellent peroxidase-like activity is attributed to the daptomycin stabilization, which effectively catalyzes the colorimetric oxidation of TMB by HO. researchgate.net The enhancement mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) from HO on the nanozyme surface, which then proceeds to oxidize TMB. researchgate.netacs.org The functionalization with daptomycin not only improves the stability of these nanozymes in solution but also enhances their catalytic performance, as observed with Dap-AgNPs which demonstrated good solution stability and peroxidase-like activity. mdpi.comnih.gov

Development of Hybrid Organic-Inorganic Systems Incorporating Both Moieties

The development of hybrid organic-inorganic systems involves combining organic components with inorganic materials to create novel materials with synergistic properties. mdpi.com In the context of this compound, this typically refers to systems where daptomycin (an organic lipopeptide) is integrated with inorganic nanoparticles, and TMB (an organic chromogen) is utilized as a probe for the system's function. While a single "this compound" hybrid compound in the traditional sense is not widely reported, the literature describes various architectures where both moieties play distinct yet interconnected roles within a hybrid framework.

These hybrid nanomaterials, often termed "nanohybrids," leverage the unique attributes of both their organic and inorganic constituents. mdpi.com Daptomycin, with its amphiphilic nature and ability to interact with metal ions and surfaces, serves as an excellent organic component for directing the synthesis or functionalization of inorganic nanoparticles. For instance, daptomycin-functionalized FeO (Dap/FeO) nanoparticles exemplify a magnetic organic-inorganic hybrid system. nih.gov In such a system, the inorganic FeO nanoparticles provide magnetic properties and act as nanozymes, while the organic daptomycin component enables selective binding and enhances the catalytic activity for TMB oxidation. nih.gov

Another illustration is daptomycin-stabilized palladium nanoparticles (Dap-PdN NPs). Here, the organic daptomycin molecules encapsulate or stabilize the inorganic palladium nanoparticles. researchgate.net This organic-inorganic hybrid structure exhibits enhanced peroxidase-like activity, effectively catalyzing the oxidation of TMB. researchgate.net The combination of daptomycin's biological and structural properties with the catalytic capabilities of inorganic nanoparticles leads to multifunctional systems. These hybrid architectures can be designed for various applications, including biosensing, where TMB's chromogenic properties are exploited to signal the catalytic activity of the daptomycin-modified inorganic component. The synergistic interplay between the organic daptomycin and the inorganic components in these hybrid systems allows for tailored functionalities and improved performance.

Data Tables

The following table summarizes key research findings related to Daptomycin's role in templated nanoparticle synthesis and nanozyme functionalization, particularly in the context of TMB oxidation.

| Nanoparticle Type | Daptomycin's Role | Observed Catalytic Activity (towards TMB) | Key Finding/Application | Source |

| Silver Nanoparticles (AgNPs) | Biomineralizer, Stabilizer | Peroxidase-like activity (oxidizes TMB by HO) | Enhanced solution stability, photothermal properties | mdpi.comnih.gov |

| Gold Nanoflowers (AunNFs) | Template, Reducing Agent | Not directly specified for TMB, but catalytic properties for photothermal effects | Stable formation under mild conditions | nih.gov |

| Palladium Nanoparticles (PdN NPs) | Biological Template, Stabilizer | Excellent peroxidase-like activity (catalyzes TMB oxidation by HO) | Used for glucose detection via colorimetric TMB reaction | researchgate.net |

| FeO Nanoparticles | Functionalization Agent | Peroxidase activity (converts TMB to oxTMB) | Selective binding to Listeria monocytogenes, tri-mode detection | nih.gov |

Advanced Analytical Characterization Techniques for Dap Tmb Systems

Spectrophotometric and Kinetic Analyses of Tetramethylbenzidine Oxidation Catalyzed by Daptomycin-Containing Entities

Spectrophotometric and kinetic analyses are fundamental for understanding the oxidation of Tetramethylbenzidine (TMB) in the presence of Daptomycin-containing entities. TMB is a colorless dye that undergoes distinct color changes upon oxidation, making it suitable for colorimetric detection. Its oxidation typically involves a two-electron transfer process researchgate.netd-nb.info.

Initially, TMB reacts with an oxidant, often in the presence of a catalyst, to yield a blue-colored cation free radical (TMB•+), which is a one-electron oxidation product d-nb.infomdpi.comcosmobio.co.jpnih.gov. This blue product exhibits characteristic absorption maxima, predominantly around 652 nm or 653 nm d-nb.infomdpi.comcosmobio.co.jpnih.govacs.orgtaylorandfrancis.comresearchgate.net. Further oxidation or acidification of this radical intermediate leads to the formation of a yellow diimine product (TMB²+) d-nb.infomdpi.comcosmobio.co.jpnih.govtaylorandfrancis.com. The yellow diimine product has an absorption maximum at approximately 450 nm d-nb.infomdpi.comcosmobio.co.jpnih.govacs.orgtaylorandfrancis.com.

In the context of "Daptomycin-containing entities," studies have shown that Daptomycin-stabilized palladium nanoparticles (Dap-PdN NPs) exhibit excellent peroxidase-like activity, effectively catalyzing the colorimetric oxidation of TMB by hydrogen peroxide (H₂O₂) researchgate.net. This catalytic activity often follows classical Michaelis-Menten kinetics, indicating an enzyme-mimicking behavior researchgate.net. The high molar absorption coefficient of the blue TMB oxidation product (ε₆₅₂ nm = 39,000 M⁻¹ cm⁻¹) contributes to the sensitivity of these assays acs.orgmdpi.com.

Table 1: Spectrophotometric Properties of TMB Oxidation Products

| TMB Oxidation State | Color | Primary Absorption Wavelength (nm) | Molar Absorption Coefficient (M⁻¹ cm⁻¹) |

| Reduced TMB | Colorless | 210, 285 (pH > 3.0) d-nb.info | - |

| Cation Radical (TMB•+) | Blue | 370, 652/653 d-nb.infomdpi.comcosmobio.co.jpnih.govacs.orgtaylorandfrancis.comresearchgate.net | 39,000 (at 652 nm) acs.orgmdpi.com |

| Diimine (TMB²+) | Yellow | 450 d-nb.infomdpi.comcosmobio.co.jpnih.govacs.orgtaylorandfrancis.com | 59,000 (at 450 nm) cosmobio.co.jp |

Real-Time Monitoring of Chromogen Formation and Decay Kinetics

Real-time monitoring of chromogen formation and decay kinetics in Dap-tmb systems is crucial for elucidating the reaction mechanisms and optimizing catalytic conditions. This involves continuously tracking absorbance changes at specific wavelengths as the reaction progresses. The formation of the blue chromogen (TMB•+) can be monitored by observing the increase in absorbance at 650 nm or 652 nm over time cosmobio.co.jpnih.govresearchgate.netmdpi.comnih.gov. As the reaction proceeds, or upon acidification, the blue product may further oxidize or convert to the yellow diimine form, leading to a decrease in absorbance at 652 nm and a concomitant increase at 450 nm d-nb.infomdpi.comcosmobio.co.jpnih.gov. This dynamic shift in absorbance profiles provides direct kinetic data on the rates of chromogen formation and subsequent decay or transformation. For instance, the amplitude of photoacoustic signals, which correlates with the concentration of the blue product, has been shown to increase to a maximum before decreasing, indicating the disappearance of the initial chromogen as it undergoes further oxidation mdpi.com.

Wavelength-Specific Absorbance Profiling for Differentiating Oxidation States

Wavelength-specific absorbance profiling is a powerful technique for differentiating between the various oxidation states of TMB within this compound systems. As TMB transitions from its colorless reduced state to its oxidized forms, distinct spectral signatures emerge. The one-electron oxidation product, the blue cation radical (TMB•+), exhibits characteristic absorbance peaks at 370 nm and 652 nm (or 650 nm/653 nm) d-nb.infomdpi.comcosmobio.co.jpnih.govacs.orgtaylorandfrancis.comresearchgate.net. Subsequent two-electron oxidation or acidification of the reaction mixture yields the yellow diimine product (TMB²+) with a prominent absorption peak at 450 nm d-nb.infomdpi.comcosmobio.co.jpnih.govacs.orgtaylorandfrancis.com. By monitoring these specific wavelengths, researchers can qualitatively and quantitatively assess the progression of the oxidation reaction and identify the predominant TMB species present at different stages. This profiling is essential for understanding the catalytic efficiency and reaction pathways of Daptomycin-containing entities in TMB oxidation.

Table 2: Absorbance Peaks of TMB and its Oxidation Products

| Species | Color | Absorption Maxima (nm) |

| TMB (Reduced) | Colorless | 210, 285 (pH > 3.0) d-nb.info |

| TMB Cation Radical (TMB•+) | Blue | 370, 652/653 d-nb.infomdpi.comcosmobio.co.jpnih.govacs.orgtaylorandfrancis.comresearchgate.net |

| TMB Diimine (TMB²+) | Yellow | 450 d-nb.infomdpi.comcosmobio.co.jpnih.govacs.orgtaylorandfrancis.com |

Electrochemical Characterization of Redox Mechanisms in this compound Systems

Electrochemical characterization techniques are invaluable for investigating the redox mechanisms underlying this compound systems. Tetramethylbenzidine (TMB) is known to undergo a two-electron oxidation-reduction process, making it amenable to electrochemical analysis researchgate.net. Techniques such as cyclic voltammetry (CV) and amperometry are commonly employed to study the electron transfer processes and redox potentials involved researchgate.netkementec.comcore.ac.uk.

Studies have shown that the electrochemistry of TMB is significantly influenced by factors such as pH and the type of electrode material used . For instance, screen-printed gold electrodes at highly acidic pH (pH 1) have been found to be well-suited for TMB detection due to the reversible nature of the redox reaction under these conditions, providing good signal stability . Cyclic voltammetry experiments on TMB typically reveal distinct oxidation and reduction peaks. For example, two oxidation peaks (e.g., at 180 mV and 350 mV vs. Ag, or 250 mV and 440 mV vs. Ag) and corresponding reduction peaks (e.g., 350 mV and 200 mV vs. Ag, or 186 mV and -50 mV) have been observed researchgate.net.

While direct electrochemical studies of Daptomycin's influence on TMB's redox behavior are less common in the literature than its role in stabilizing nanoparticles with peroxidase-like activity, Daptomycin (B549167) itself can be detected electrochemically. Novel electrochemical molecularly imprinted polymer (MIP) sensors, integrating gold-decorated platinum nanoparticles, have been developed for the highly sensitive detection of Daptomycin, achieving linear responses in the picomolar range researchgate.net. This demonstrates the applicability of electrochemical methods to components of the this compound system.

High-Resolution Structural Elucidation of Conjugates and Interacting Complexes

High-resolution structural elucidation techniques are essential for understanding the precise molecular architecture of conjugates and interacting complexes within this compound systems. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) such as MALDI-ToF and high-resolution electrospray ionization mass spectrometry (HRESIMS), plays a critical role in determining the exact masses and fragmentation patterns of Daptomycin and its complexes elifesciences.orgelifesciences.orgnih.govresearchgate.net.

For instance, Daptomycin is known to form stable complexes with bacterial membrane lipids, specifically phosphatidylglycerol (PG), at a saturating ratio of 1:2 (Daptomycin to PG) elifesciences.orgelifesciences.org. HRESIMS in negative-ion mode has proven particularly sensitive for detecting these phospholipid complexes elifesciences.org. Beyond natural interactions, HRMS has been instrumental in elucidating structural alterations of Daptomycin itself, such as those caused by bacterial resistance mechanisms involving gene operons like drcAB. These studies have identified modifications like N-substitution at the aniline (B41778) moiety of kynurenine (B1673888) with dehydroalanine (B155165) and subsequent cleavage of the ester bond within the Daptomycin core nih.govresearchgate.net. While X-ray crystallography is a powerful tool for determining the three-dimensional structures of enzyme-inhibitor complexes and other biomolecular assemblies stikesbcm.ac.id, its specific application to direct this compound conjugates is not widely reported in the provided search results.

Advanced Microscopic and Imaging Techniques for Visualizing System Components

Advanced microscopic and imaging techniques offer direct visualization of the components and interactions within this compound systems, providing spatial and morphological insights. High-speed atomic force microscopy (HS-AFM) has emerged as a powerful tool, enabling the visualization of Daptomycin's activity on lipid bilayers at a molecular level in real-time nih.gov. This technique has confirmed hypothetical models, such as Daptomycin oligomerization and the formation of half-pores, and has also revealed previously unknown molecular mechanisms related to toroidal pore formation and resistance to Daptomycin action nih.gov.

Research Applications of Daptomycin Tetramethylbenzidine Dap Tmb Systems

Development of Enzyme Mimics and Nanozymes Utilizing Dap-tmb Interactions

The development of enzyme mimics, or nanozymes, has gained significant attention due to their enhanced stability, durability, and cost-effectiveness compared to natural enzymes nih.govmdpi.com. Daptomycin (B549167) has been successfully employed as a biological template or stabilizing agent for the synthesis of noble metal nanoparticles, which then exhibit enzyme-like catalytic activities, particularly peroxidase-like properties. These Dap-stabilized nanoparticles, when combined with TMB, form a robust this compound system for various catalytic and sensing applications.

Daptomycin-stabilized palladium nanoparticles (Dap-Pdn NPs) and palladium-gold bimetallic nanoparticles (PdnAu-Dap NPs) have demonstrated excellent peroxidase-like activity researchgate.netnih.gov. These nanozymes effectively catalyze the colorimetric oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) by hydrogen peroxide (H₂O₂), resulting in the formation of a blue oxidized TMB (oxTMB) product researchgate.netnih.gov. The catalytic mechanism involves the generation of hydroxyl radicals (·OH) by Dap-Pdn NPs from H₂O₂, which then oxidize TMB researchgate.net.

Research has characterized the kinetic properties of these Dap-stabilized nanozymes. For instance, Dap-Pd0.25 NPs, with a mean size of 3.5 nm, consist of 70.8% metallic Pd⁰ and 29.2% Pd²⁺ species researchgate.net. Their enzyme kinetic studies reveal Michaelis-Menten behavior, with specific kinetic parameters for TMB and H₂O₂.

Table 1: Kinetic Parameters of Dap-Pd0.25 Nanoparticles

| Substrate | Michaelis Constant (K_m) |

| TMB | 0.036 mM |

| H₂O₂ | 78 mM |

These nanoparticles also exhibit good stability under various environmental conditions, making them suitable for practical applications nih.gov.

The peroxidase-like activity of Dap-stabilized nanozymes, coupled with the chromogenic properties of TMB, has been harnessed for the design of advanced biosensing platforms in analytical chemistry. These platforms enable sensitive and convenient colorimetric detection of various analytes.

For example, Dap-Pd0.25 NPs have been utilized for glucose detection based on the colorimetric reaction of TMB researchgate.net. The system offers a wide detection range and a low detection limit. Similarly, PdnAu-Dap NPs have been developed for the sensitive colorimetric detection of sulfide (B99878) ions nih.gov. Sulfide ions inhibit the generation of oxTMB, leading to a reduction in absorbance at 652 nm, which allows for their quantification.

Table 2: Biosensing Performance of Dap-Stabilized Nanozymes

| Nanozyme System | Analyte | Detection Range | Detection Limit (LOD) |

| Dap-Pd0.25 NPs | Glucose | 0.02-1 mM | 5.6 μM |

| PdnAu-Dap NPs | Sulfide ions | 0-70 μM | 0.58 μM |

These applications highlight the potential of this compound systems in developing simple, sensitive, and stable platforms for detecting disease biomarkers and environmental pollutants researchgate.netnih.gov.

Investigation of Peroxidase-like Activity in Daptomycin-Associated Catalytic Systems

Immunochemical Assay Enhancement and Signal Amplification Methodologies

While direct "this compound" immunochemical assays are not explicitly detailed as a specific compound, the integration of Daptomycin-stabilized nanozymes (as peroxidase mimics) with TMB (as a chromogenic substrate) provides a powerful signal amplification methodology for immunochemical assays. TMB is a widely utilized chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) due to its high molar absorbance and low toxicity chemrxiv.orgacs.orgresearchgate.netnih.govgoogle.com. The peroxidase-like activity of Dap-stabilized nanoparticles can replace or enhance the role of natural enzymes like horseradish peroxidase (HRP) in these assays, thereby amplifying the signal for enhanced detection sensitivity.

The performance of colorimetric assays heavily relies on the chromogenic substrate. 3,3',5,5'-Tetramethylbenzidine (TMB) is a preferred choice due to its superior sensitivity, better color purity of the colored products, and reasonable stability of its oxidation products compared to other benzidine (B372746) derivatives acs.orgresearchgate.net. Despite its widespread use for over four decades, research continues to focus on systematically optimizing TMB substrate formulations to improve signal intensity and stability chemrxiv.org.

Key factors influencing TMB substrate performance include buffer pH, composition and molarity, specific ion effects, incorporation of organic solvents, and the use of polymer stabilizers chemrxiv.org. Efforts have led to the development of two-component TMB substrate systems that offer lower detection limits and increased sensitivity, with components stable for extended periods nih.gov. These advancements in TMB formulation directly benefit this compound systems by providing a more reliable and sensitive chromogenic readout for enhanced signal amplification in various analytical and immunochemical applications.

Fundamental Studies in Biological Membrane Permeation and Molecular Transport

While not directly involving TMB, fundamental studies on Daptomycin's interaction with biological membranes are critical for understanding its primary mechanism of action as an antibiotic and can indirectly inform the design and application of this compound systems, particularly where membrane interactions might be relevant for sensing or drug delivery. Daptomycin is a cyclic lipopeptide antibiotic whose bactericidal activity is highly dependent on calcium ions and its interaction with the bacterial cytoplasmic membrane acs.orgfrontiersin.orgnih.gov.

Daptomycin interacts with the lipid matrix of cell membranes, leading to membrane permeabilization to ions and ultimately cell death acs.orgnih.gov. Unlike many antimicrobial peptides, daptomycin does not induce large pores but rather causes specific permeabilization to atomic ions like sodium and potassium acs.orgscienceopen.com. Its action is particularly effective in membranes containing negatively charged phosphatidylglycerol (PG) nih.govfrontiersin.orgelifesciences.org.

The molecular mechanism of daptomycin's interaction with membranes is complex and involves several stages and conformational changes frontiersin.orgelifesciences.org. In the presence of calcium ions, daptomycin binds to and inserts into the membrane. This interaction can be described as a two-stage process: an initial fast and reversible binding to the membrane surface, followed by a slower, irreversible insertion into the membrane, specifically in the presence of bacterial-specific lipid phosphatidylglycerol (PG) elifesciences.org.

Daptomycin's interaction with membranes is cooperative and occurs above a threshold concentration acs.org. It has been shown to induce a lipid-extracting effect from giant unilamellar vesicles (GUVs) when PG and Ca²⁺ ions are present acs.org. Furthermore, daptomycin's interaction with membranes involves oligomerization, which is stimulated by Ca²⁺ ions frontiersin.orgpnas.org. This oligomerization can lead to bilayer distortion and thickening researchgate.net.

Studies have revealed specific stoichiometric ratios for daptomycin's interaction with its cofactors and membrane components:

Table 3: Stoichiometric Ratios in Daptomycin-Membrane Interaction

| Component | Ratio (Daptomycin:Component) |

| Calcium | 2:3 |

| PG | ~1:1 (if outer leaflet PG accessible) |

Daptomycin perturbs fluid microdomains within bacterial cell membranes, interfering with essential membrane-bound processes like cell wall and lipid synthesis pnas.orgdzif.de. It attracts mobile lipids and can displace proteins attached to the inner side of the lipid membrane, leading to their loss of function dzif.de. Recent structural analyses suggest that daptomycin forms tetramers within the outer leaflet of lipid bilayers containing PG, and these tetramers can reversibly flip between leaflets and associate to form a membrane-spanning complex, resulting in membrane leakage and depolarization frontiersin.org.

Novel Approaches in Chemical Reaction Analysis and Heterogeneous Catalysis

The integration of the cyclic lipopeptide antibiotic Daptomycin (Dap) with 3,3',5,5'-Tetramethylbenzidine (TMB) in various nanoparticle systems has opened novel avenues in chemical reaction analysis and heterogeneous catalysis. These Dap-nanoparticle systems often exhibit remarkable peroxidase-like activity, enabling their use as efficient catalysts in colorimetric detection platforms and other analytical applications. This section details key research findings illustrating the catalytic capabilities of this compound systems in these contexts.

Daptomycin-Biomineralized Silver Nanoparticles (Dap-AgNPs) as Peroxidase Mimics Daptomycin has been successfully utilized as a biological template for the biomineralization of silver nanoparticles (Dap-AgNPs). These Dap-AgNPs demonstrate intrinsic peroxidase-like properties, effectively catalyzing the oxidation of colorless TMB in the presence of hydrogen peroxide (H₂O₂). This catalytic reaction yields a blue-colored product, oxidized TMB (oxTMB), which exhibits a characteristic absorption peak at 652 nm nih.gov.

Research has shown a significant increase in TMB oxidation when Dap-AgNPs are present alongside H₂O₂. For instance, the absorbance at 652 nm for the TMB + Dap-AgNPs + H₂O₂ group was notably higher compared to controls, indicating the enhanced catalytic efficiency of the Dap-AgNPs nih.gov.

Table 1: Absorbance at 652 nm for TMB Oxidation by Dap-AgNPs nih.gov

| Group | Absorbance at 652 nm |

| TMB + H₂O₂ | 0.248 |

| TMB + Dap-AgNPs | 0.282 |

| TMB + Dap-AgNPs + H₂O₂ | 0.605 |

| H₂O₂ + Dap-AgNPs | 0.171 |

This peroxidase-like activity underscores the potential of Dap-AgNPs in developing sensitive colorimetric assays for various analytes that can modulate H₂O₂ levels or the TMB oxidation reaction nih.gov.

Daptomycin-Stabilized Palladium Nanoparticles (Dap-PdNPs) in Catalysis Daptomycin has also been employed to stabilize palladium nanoparticles (Dap-PdNPs), which similarly exhibit excellent peroxidase-like activity. These nanoparticles efficiently catalyze the colorimetric oxidation of TMB by H₂O₂ researchgate.net. Studies have identified optimal reaction conditions for such systems, with a temperature of 30 °C and a pH of 4 being favorable for the catalytic performance of certain Dap-PdNP variants, such as Pd-LNT NPs researchgate.net. The catalytic kinetics of these systems have been observed to conform to the Michaelis-Menten equation, providing insights into their enzyme-mimicking behavior researchgate.net.

Palladium-Gold Bimetallic Nanoparticles Stabilized by Daptomycin (Pd₃Au-Dap NPs) for Chemical Sensing Further advancements include the synthesis of daptomycin-stabilized palladium-gold bimetallic nanoparticles (Pd₃Au-Dap NPs). These nanoparticles, typically ranging from 2.12 to 6.76 nm in size, also possess significant peroxidase-like activity. They effectively catalyze the H₂O₂-mediated oxidation of TMB to produce blue oxTMB nih.gov.

A notable application of Pd₃Au-Dap NPs is in the colorimetric detection of sulfide ions. Sulfide ions possess reducing properties, which can inhibit the generation of oxTMB, leading to a decrease in the absorbance at 652 nm. This inhibitory effect forms the basis of a simple and sensitive detection platform for sulfide ions nih.gov.

Table 2: Performance Parameters for Sulfide Ion Detection using Pd₃Au-Dap NPs nih.gov

| Parameter | Value |

| Detection Linear Range | 0 to 70 µM |

| Limit of Detection | 0.58 µM |

| Optimal Temperature | 30 °C |

| Optimal pH | 4 |

This platform demonstrates excellent anti-interference properties and has been successfully applied for sulfide ion detection in complex environmental samples like seawater and lake water, highlighting its practical utility in chemical reaction analysis and environmental monitoring nih.gov. The stability of the peroxidase-like enzymatic activity of Pd₃Au-Dap NPs across different environments further enhances their applicability as robust heterogeneous catalysts nih.gov.

Challenges and Future Perspectives in Dap Tmb Research

Addressing Limitations in System Stability and Reproducibility for Scalable Applications

The inherent stability of TMB and the reproducibility of TMB-based assays are critical for their widespread and scalable application, particularly in clinical diagnostics. A significant challenge lies in the degradation of TMB by exposure to sunlight and fluorescent lights, which can compromise assay integrity and shelf-life wikipedia.orgchemicalbook.com. To mitigate this, TMB stock solutions, often prepared by dissolving the solid in dimethyl sulfoxide (B87167) (DMSO), can be stored frozen in aliquots to maintain activity for extended periods srlchemicals.com.

Rational Design of Next-Generation Dap-tmb Analogs for Tuned Reactivities and Specificities

The rational design of TMB analogs and derivatives represents a promising avenue for developing compounds with enhanced performance characteristics, such as improved sensitivity, stability, or specificity under various conditions researchgate.net. This approach involves systematically modifying the chemical structure of TMB to fine-tune its reactivity and interaction with target enzymes or other analytes.

For instance, in the context of nanozymes (nanomaterials with enzyme-like catalytic activity), the rational design process often includes optimizing their interaction with TMB as a substrate to achieve superior catalytic efficiency acs.org. The broader field of chemical design emphasizes the importance of structure-based methods to create molecules with desired functional properties, which can be applied to TMB and its derivatives to achieve tailored reactivities google.cominimmune.combc.edu. Such efforts aim to overcome limitations of current TMB formulations and expand its utility in more demanding or specialized applications.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of this compound Behavior and Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful tool for predictive modeling of TMB's chemical behavior and for guiding the design of new analogs. AI and ML algorithms can analyze vast datasets to identify complex patterns and relationships, enabling the prediction of properties and reaction outcomes without extensive experimental work sas.comresearchgate.net.

Predictive analytics, which often incorporates ML algorithms, can be trained on historical and current data to estimate future outcomes, including the performance of chemical compounds under various conditions sas.com. While specific direct applications of AI/ML for TMB alone are still emerging, the general principles are highly relevant. AI can assist in analyzing multi-dimensional clinical and biological data, providing insights for tailored treatments and predictive diagnostics, a concept extendable to optimizing TMB-based diagnostic systems researchgate.net. This computational approach can accelerate the discovery and optimization of TMB derivatives by predicting their stability, reactivity, and specificity before synthesis.

Exploration of Unconventional Reaction Environments and Conditions for Novel this compound Chemistry

Exploring unconventional reaction environments and conditions can unlock novel TMB chemistry and expand its applications beyond traditional aqueous solutions. Research has shown that the reaction rates of TMB can be significantly influenced by macromolecular crowding agents and cosolutes, such as polyethylene (B3416737) glycol (PEG) and dextran (B179266) acs.orgnih.gov. High concentrations of these agents can even inhibit TMB reactions, suggesting that the microenvironment plays a crucial role in its activity acs.org. Understanding these interactions can lead to the design of assays that function optimally in complex biological matrices.

Furthermore, nanozyme-based systems utilizing TMB as a substrate have demonstrated catalytic activity across a range of conditions, including specific pH and temperature optima, and with various catalytic materials like manganese-doped carbon dots (Mn-CDs), palladium/platinum nanoflowers, and silver nanoparticles researchgate.netresearchgate.netmdpi.com. The use of deep eutectic solvents and ionic liquids has also been investigated to enhance the catalysis of horseradish peroxidase (HRP) with TMB, offering alternative reaction media that may improve stability or efficiency researchgate.net. Studies exploring the role of molecular oxygen in TMB oxidation within nanozyme systems further highlight the potential for novel TMB chemistry under controlled atmospheric conditions acs.org.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Dap-tmb, and how can researchers optimize reaction conditions for higher yield?

- Methodological Answer : Begin with a literature review to identify existing protocols (e.g., solvent systems, catalysts, temperature ranges). Use design-of-experiments (DoE) approaches to systematically vary parameters like reaction time, temperature, and stoichiometry. Characterize intermediates and final products via HPLC, NMR, and mass spectrometry to validate purity and yield. For optimization, apply response surface methodology (RSM) to model interactions between variables. Avoid overloading graphical representations with chemical structures; prioritize clarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity, and how should researchers interpret conflicting data from different methods?

- Methodological Answer : Combine complementary techniques (e.g., NMR for functional groups, X-ray diffraction for crystallinity, and FTIR for bonding patterns). Cross-validate results by comparing data across methods. If discrepancies arise (e.g., NMR vs. XRD), assess sample preparation (e.g., polymorphism, solvent residues) and instrument calibration. Document conflicting findings transparently in discussion sections, referencing prior studies to contextualize anomalies .

Advanced Research Questions

Q. How can computational models predict this compound’s reactivity, and what validation experiments are necessary to address discrepancies between theoretical and experimental results?

- Methodological Answer : Employ density functional theory (DFT) or molecular dynamics (MD) simulations to model reaction pathways and electronic properties. Validate predictions using kinetic studies (e.g., time-resolved spectroscopy) or isotopic labeling. If computational results diverge from experimental data (e.g., activation energy estimates), re-examine force field parameters or solvent effects in simulations. Follow rigorous benchmarking practices, as seen in NLP model validation studies .

Q. What strategies should be employed to resolve contradictions in this compound’s bioactivity data across different in vitro and in vivo studies?

- Methodological Answer : Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., cell line specificity, dosage regimes). Design follow-up experiments controlling for pharmacokinetic factors (e.g., metabolism, bioavailability). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm bioactivity. For in vivo discrepancies, consider species-specific metabolic pathways or tissue distribution. Emphasize reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers design robust experiments to investigate this compound’s mechanism of action while accounting for off-target effects?

- Methodological Answer : Implement CRISPR-based gene knockout screens or proteomic profiling to identify primary targets. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity measurements. To address off-target effects, employ negative controls (e.g., inactive analogs) and high-content screening (HCS). Validate findings through dose-response curves and pathway enrichment analysis, ensuring alignment with hypotheses stated in research questions .

Methodological Considerations for Data Analysis

- Handling Contradictions : Apply statistical frameworks like Bayesian inference to weigh evidence from conflicting datasets. Use sensitivity analysis to assess the impact of outliers .

- Reproducibility : Pre-register experimental protocols and share raw data via repositories (e.g., Zenodo) to enhance transparency. Document hyperparameters in computational studies, akin to NLP model training practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.